Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide
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Overview
Description
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-biphenylol with acetic anhydride to form the acetic acid derivative. This intermediate is then reacted with 2,4-dimethylphenyl isothiocyanate to introduce the thioxomethyl group. Finally, the hydrazide functionality is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide and thioxomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the hydrazide and thioxomethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide: Unique due to its combination of biphenyl, acetic acid, and hydrazide functionalities.
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)methyl)hydrazide: Similar structure but lacks the thioxomethyl group.
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)carbonyl)hydrazide: Contains a carbonyl group instead of the thioxomethyl group.
Uniqueness
The presence of the thioxomethyl group in acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
126006-79-9 |
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Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C23H23N3O2S/c1-16-8-13-21(17(2)14-16)24-23(29)26-25-22(27)15-28-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29) |
InChI Key |
GMCAEPMVLWUDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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